

Spectroscopic Data of Methyl 3-amino-2-hydroxypropanoate: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 3-amino-2-hydroxypropanoate
CAS No.:	147851-98-7
Cat. No.:	B3241653

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Introduction

Methyl 3-amino-2-hydroxypropanoate, a derivative of the non-proteinogenic amino acid isoserine, is a valuable chiral building block in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both an amino and a hydroxyl group, makes it a versatile precursor for a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization, and modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for unambiguous structure elucidation and purity assessment.

This in-depth technical guide provides a detailed analysis of the spectroscopic data for **Methyl 3-amino-2-hydroxypropanoate**. The information presented herein is primarily based on the commercially available hydrochloride salt, which is the most common form of this compound encountered in a research setting. This guide is intended for researchers, scientists, and drug

development professionals who utilize this compound in their work, offering both practical experimental insights and a thorough interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Theoretical Framework

^1H (Proton) and ^{13}C (Carbon-13) NMR spectroscopies are based on the principle of nuclear spin. Atomic nuclei with an odd number of protons or neutrons possess a nuclear spin, which generates a magnetic moment. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this transition (the chemical shift) is highly sensitive to the local electronic environment of the nucleus.

For **Methyl 3-amino-2-hydroxypropanoate** hydrochloride, the protonation of the amino group to form an ammonium salt ($-\text{NH}_3^+$) significantly influences the chemical shifts of nearby protons and carbons due to its electron-withdrawing inductive effect.

Experimental Protocol: ^1H and ^{13}C NMR

A standard protocol for acquiring high-quality NMR spectra of **Methyl 3-amino-2-hydroxypropanoate** hydrochloride is as follows:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **Methyl 3-amino-2-hydroxypropanoate** hydrochloride for ^1H NMR, and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D_2O , or Methanol- d_4 - CD_3OD) in a clean, dry vial. The choice of solvent is critical; D_2O is often preferred for amine salts as the acidic and amine protons can exchange with deuterium, simplifying the spectrum.

- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred, as they can degrade the spectral quality.[1]
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal. This process minimizes magnetic field inhomogeneities.
 - For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.
 - For ^{13}C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each carbon.[2] Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.[3][4]

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum of **Methyl 3-amino-2-hydroxypropanoate** hydrochloride is expected to show four distinct signals corresponding to the four different proton environments in the molecule.

Table 1: Predicted ^1H NMR Data for **Methyl 3-amino-2-hydroxypropanoate** Hydrochloride

Signal	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration	Assignment
a	~3.80	Singlet	3H	-OCH ₃
b	~4.30	Triplet (dd)	1H	-CH(OH)-
c	~3.30 - 3.50	Multiplet	2H	-CH ₂ -NH ₃ ⁺
d	Exchangeable	Broad Singlet	4H	-OH, -NH ₃ ⁺

- -OCH₃ (a): The methyl ester protons appear as a sharp singlet, typically the most upfield signal due to the shielding effect of being attached to an oxygen that is part of an ester group.
- -CH(OH)- (b): This methine proton is adjacent to the hydroxyl group and the methylene group. It is expected to be a triplet or a doublet of doublets due to coupling with the two protons on the adjacent carbon. Its chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.
- -CH₂-NH₃⁺ (c): The two protons of the methylene group are diastereotopic and will likely appear as a multiplet. Their chemical shift is significantly downfield due to the strong electron-withdrawing effect of the adjacent ammonium group.
- -OH, -NH₃⁺ (d): The hydroxyl and ammonium protons are acidic and will exchange with D₂O if used as the solvent, causing their signals to disappear. In a non-exchanging solvent like DMSO-d₆, they would appear as broad singlets.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of **Methyl 3-amino-2-hydroxypropanoate** hydrochloride is expected to show four signals, one for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for **Methyl 3-amino-2-hydroxypropanoate** Hydrochloride

Signal	Chemical Shift (δ , ppm) (Predicted)	Assignment
1	~170 - 175	C=O (Ester)
2	~70 - 75	-CH(OH)-
3	~52 - 55	-OCH ₃
4	~40 - 45	-CH ₂ -NH ₃ ⁺

- C=O (1): The carbonyl carbon of the ester group will be the most downfield signal, typically appearing in the 170-175 ppm range.^[2]
- -CH(OH)- (2): The carbon attached to the hydroxyl group will be in the range of 70-75 ppm.
- -OCH₃ (3): The methyl ester carbon will appear around 52-55 ppm.
- -CH₂-NH₃⁺ (4): The carbon adjacent to the ammonium group will be the most upfield of the sp³ carbons, appearing around 40-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Theoretical Framework

Different types of chemical bonds (e.g., C=O, O-H, N-H, C-O) vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational frequencies. An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where peaks correspond to specific bond vibrations.

For **Methyl 3-amino-2-hydroxypropanoate** hydrochloride, we expect to see characteristic absorptions for the O-H (hydroxyl), N-H (ammonium), C=O (ester), and C-O bonds.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The Attenuated Total Reflectance (ATR) and KBr pellet methods are common for analyzing solid samples.

Diagram: FTIR Experimental Workflow (ATR Method)



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Caption: Workflow for FTIR data acquisition using the ATR method.

- Sample Preparation (ATR Method):
 - Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Place a small amount of the solid **Methyl 3-amino-2-hydroxypropanoate** hydrochloride directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[5]
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
 - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[6]

IR Spectral Data and Interpretation

The IR spectrum of **Methyl 3-amino-2-hydroxypropanoate** hydrochloride will display several key absorption bands.

Table 3: Predicted IR Absorption Bands for **Methyl 3-amino-2-hydroxypropanoate** Hydrochloride

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Vibration	Functional Group
3400 - 3200	Broad, Strong	O-H stretch	Hydroxyl (-OH)
3200 - 2800	Broad, Strong	N-H stretch	Ammonium (-NH ₃ ⁺)
~1740	Strong, Sharp	C=O stretch	Ester
~1200 - 1000	Medium - Strong	C-O stretch	Ester and Alcohol

- **O-H and N-H Stretching:** A very broad and strong absorption band is expected in the 3400-2800 cm⁻¹ region. This is due to the overlapping stretching vibrations of the O-H bond of the hydroxyl group and the N-H bonds of the ammonium group. Hydrogen bonding will significantly broaden these peaks.
- **C=O Stretching:** A strong, sharp peak around 1740 cm⁻¹ is characteristic of the carbonyl group in an aliphatic ester.
- **C-O Stretching:** Absorptions in the 1200-1000 cm⁻¹ region will correspond to the C-O stretching vibrations of the ester and the alcohol functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

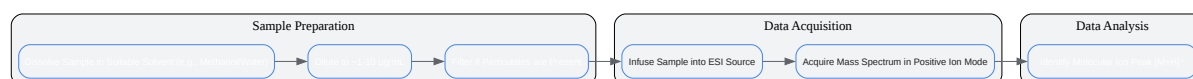
Theoretical Framework

In Electrospray Ionization (ESI) mass spectrometry, a soft ionization technique, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. ESI is particularly well-suited for polar and thermally labile molecules like **Methyl 3-amino-2-hydroxypropanoate**.^[7]^[8]

The primary ion observed in positive ion mode ESI-MS for this compound is expected to be the protonated molecule, $[M+H]^+$, where M is the free base.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Diagram: ESI-MS Experimental Workflow



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Caption: Workflow for ESI-MS data acquisition.

- Sample Preparation:
 - Prepare a stock solution of **Methyl 3-amino-2-hydroxypropanoate** hydrochloride in a suitable solvent, such as a mixture of methanol and water, at a concentration of approximately 1 mg/mL.
 - Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$.^[9]
 - If necessary, filter the solution to remove any particulate matter.
- Data Acquisition:

- The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- The mass spectrometer is operated in positive ion mode.
- The mass spectrum is acquired over a suitable m/z range (e.g., 50-500).

Mass Spectrum Data and Interpretation

The molecular formula of **Methyl 3-amino-2-hydroxypropanoate** (the free base) is $C_4H_9NO_3$.
[10] The molecular weight is 119.12 g/mol .[10]

Table 4: Predicted Mass Spectrometry Data for **Methyl 3-amino-2-hydroxypropanoate**

m/z (Predicted)	Ion
120.0655	$[M+H]^+$
142.0474	$[M+Na]^+$

- $[M+H]^+$: The most abundant ion in the positive ion mode ESI mass spectrum is expected to be the protonated molecule at an m/z corresponding to the molecular weight of the free base plus the mass of a proton ($119.0582 + 1.0073 = 120.0655$).
- $[M+Na]^+$: It is also common to observe an adduct with sodium ions, which would appear at an m/z of $119.0582 + 22.9892 = 142.0474$.

Fragmentation of the $[M+H]^+$ ion can provide further structural information. Common fragmentation pathways for amino acid esters include the loss of small neutral molecules such as water (H_2O) or methanol (CH_3OH).

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary set of data for the structural characterization of **Methyl 3-amino-2-hydroxypropanoate**. 1H and ^{13}C NMR spectroscopy confirm the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy provides clear evidence for the presence of the key functional groups: hydroxyl, ammonium (in the salt form), and ester. ESI-MS confirms

the molecular weight of the compound. Together, these techniques allow for the unambiguous identification and purity assessment of this important synthetic building block, ensuring its quality and suitability for use in research and development.

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